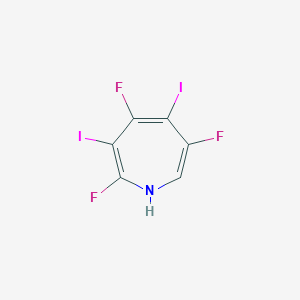
Benzene-1,3-dicarboxylic acid;4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3-dicarboxylic acid;4-methylpyridine is a compound that consists of benzene-1,3-dicarboxylic acid and 4-methylpyridine. This compound is known for its unique structural properties, which include hydrogen bonding and π-π interactions. These interactions contribute to the formation of a laminar structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;4-methylpyridine involves the reaction between benzene-1,3-dicarboxylic acid and 4-methylpyridine. The components are linked by O-H…N hydrogen bonds, forming nearly planar clusters . The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,3-dicarboxylic acid;4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzene-1,3-dicarboxylic acid;4-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of supramolecular architectures and metal-organic frameworks.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways.
Industry: The compound is used in the development of advanced materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of benzene-1,3-dicarboxylic acid;4-methylpyridine involves its ability to form hydrogen bonds and π-π interactions. These interactions contribute to its stability and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,4-dicarboxylic acid: Similar in structure but with different positional isomers.
4-Methylpyridine: Shares the pyridine ring but lacks the benzene-1,3-dicarboxylic acid component.
Uniqueness
Benzene-1,3-dicarboxylic acid;4-methylpyridine is unique due to its specific combination of benzene-1,3-dicarboxylic acid and 4-methylpyridine, which results in distinct hydrogen bonding and π-π interactions. These properties make it valuable in the design of supramolecular structures and advanced materials .
Propiedades
Número CAS |
874817-82-0 |
|---|---|
Fórmula molecular |
C20H20N2O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
benzene-1,3-dicarboxylic acid;4-methylpyridine |
InChI |
InChI=1S/C8H6O4.2C6H7N/c9-7(10)5-2-1-3-6(4-5)8(11)12;2*1-6-2-4-7-5-3-6/h1-4H,(H,9,10)(H,11,12);2*2-5H,1H3 |
Clave InChI |
HHIPTRURBBXXNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NC=C1.CC1=CC=NC=C1.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)
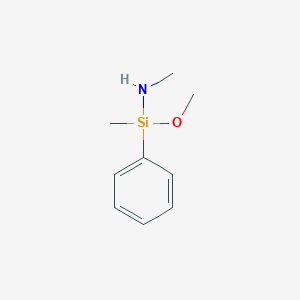
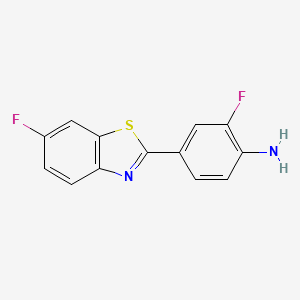

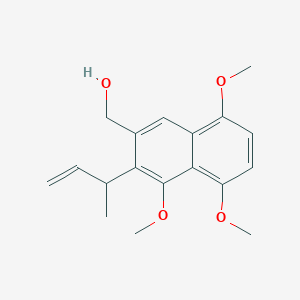
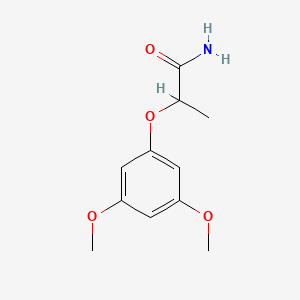

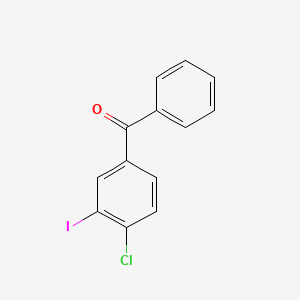

![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)

![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)
